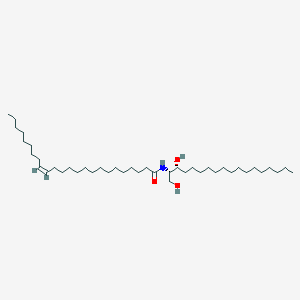

C24:1-Dihydro-ceramide

Description

Properties

IUPAC Name |

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUULKFVZRXQHPM-ATHUGRIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415277 | |

| Record name | N-(15Z-tetracosenoyl)-sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

352518-80-0 | |

| Record name | N-(15Z-tetracosenoyl)-sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Function of C24:1-Dihydroceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C24:1-Dihydroceramide (C24:1-DhCer) is a very-long-chain sphingolipid intermediate in the de novo ceramide synthesis pathway. Historically considered an inert precursor to the bioactive C24:1 ceramide, recent evidence has illuminated its critical role as a signaling molecule in its own right. Accumulation of C24:1-DhCer, often through the inhibition of its converting enzyme, dihydroceramide (B1258172) desaturase 1 (DEGS1), is a potent trigger of cellular stress pathways, including endoplasmic reticulum (ER) stress and autophagy. These processes have significant implications in the pathophysiology of cancer, metabolic disorders, and neurodegenerative diseases. This technical guide provides an in-depth overview of the biological functions of C24:1-DhCer, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Sphingolipids are a class of lipids that are integral to cell membrane structure and are pivotal players in a multitude of cellular signaling pathways. The central hub of sphingolipid metabolism is ceramide, and its synthesis can occur through several pathways, with the de novo pathway being a primary route. In this pathway, dihydroceramides are formed through the acylation of a sphinganine (B43673) backbone by one of six ceramide synthases (CerS). C24:1-Dihydroceramide, characterized by a 24-carbon fatty acid with one double bond, is synthesized predominantly by Ceramide Synthase 2 (CerS2), which has a substrate preference for very-long-chain fatty acyl-CoAs.[1][2] The final step in the formation of C24:1-ceramide is the introduction of a 4,5-trans double bond into the sphingoid backbone of C24:1-DhCer, a reaction catalyzed by dihydroceramide desaturase 1 (DEGS1).[3][4]

Initially, dihydroceramides were thought to be biologically inactive intermediates. However, a growing body of research has demonstrated that the accumulation of specific dihydroceramide species, including C24:1-DhCer, has profound biological consequences.[5] This accumulation can be pharmacologically induced by inhibitors of DEGS1, such as the anti-cancer drug ABTL0812, leading to cytotoxic effects in cancer cells.[3][6] This guide will delve into the known biological functions of C24:1-DhCer, its role in disease, and the experimental approaches used to study this fascinating molecule.

Biosynthesis and Metabolism of C24:1-Dihydroceramide

The synthesis of C24:1-DhCer is a multi-step process that begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of sphinganine.

Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain dihydroceramides, including C24:1-DhCer.[2] The subsequent conversion of C24:1-DhCer to C24:1-Ceramide by DEGS1 is a critical regulatory point. Inhibition of DEGS1 leads to the accumulation of C24:1-DhCer and a concomitant decrease in C24:1-Ceramide, shifting the balance of these two signaling molecules.

Biological Functions and Signaling Pathways

The accumulation of C24:1-DhCer is a potent cellular stressor, primarily through the induction of Endoplasmic Reticulum (ER) stress and autophagy.

Induction of Endoplasmic Reticulum (ER) Stress

A hallmark of C24:1-DhCer accumulation is the induction of the Unfolded Protein Response (UPR), a key indicator of ER stress. This is thought to occur due to the disruption of ER membrane homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. The accumulation of dihydroceramides has been shown to primarily activate the PERK and IRE1α arms of the UPR.[3][7]

Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor CHOP (DDIT3) and TRIB3.[3] The IRE1α pathway is activated through its autophosphorylation, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation and protein folding.

Induction of Autophagy

The ER stress induced by C24:1-DhCer accumulation is a potent trigger for autophagy, a cellular process of self-digestion of cytoplasmic components.[5][8] This can be a pro-survival mechanism under certain conditions, but prolonged or excessive autophagy can lead to cell death, a phenomenon known as autophagic cell death or cytotoxic autophagy.[3][6] The anti-cancer drug ABTL0812 leverages this mechanism by inhibiting DEGS1, leading to the accumulation of dihydroceramides, including C24:1-DhCer, which in turn induces cytotoxic autophagy in cancer cells.[3][6] The induction of autophagy involves the formation of a double-membraned vesicle called the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II) is a hallmark of autophagosome formation.[9]

Role in Disease

The dysregulation of C24:1-DhCer levels has been implicated in several diseases.

-

Cancer: As mentioned, the accumulation of C24:1-DhCer is cytotoxic to cancer cells.[3][6][8] This has made DEGS1 a promising target for cancer therapy.[5]

-

Metabolic Diseases: Elevated plasma levels of very-long-chain dihydroceramides, including C24:1-DhCer, are associated with insulin (B600854) resistance and an increased risk of developing type 2 diabetes.

-

Neurodegenerative Diseases: Alterations in the levels of very-long-chain ceramides (B1148491) and their precursors have been observed in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[10][11] The accumulation of dihydroceramides due to DEGS1 dysfunction can lead to ER expansion and glial cell dysfunction, contributing to neurodegeneration.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to C24:1-Dihydroceramide from various studies.

Table 1: Fold-Change of C24:1-Dihydroceramide in Cancer Cells

| Cell Line | Treatment | Fold-Change in C24:1-DhCer | Reference |

| MiaPaCa-2 (Pancreatic Cancer) | ABTL0812 (6h) | 3.2-fold | [6] |

| MiaPaCa-2 (Pancreatic Cancer) | ABTL0812 (24h) | 5.6-fold | [6] |

| U87MG (Glioblastoma) | THC (6h) | 4.5-fold | [8] |

Table 2: C24:1-Dihydroceramide Levels in Human Plasma

| Condition | C24:1-DhCer Concentration (ng/mL) | Reference |

| Lean Individuals | ~120 | |

| Obese Individuals | ~180 | |

| Type 2 Diabetes | ~200 |

Detailed Experimental Protocols

Quantification of C24:1-Dihydroceramide by LC-MS/MS

This protocol is adapted from established methods for sphingolipid analysis.

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold PBS and store at -80°C.

-

For plasma, use EDTA-anticoagulated samples stored at -80°C.

-

-

Lipid Extraction:

-

Perform a two-phase liquid-liquid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.

-

Include an internal standard, such as a deuterated or C17-dihydroceramide, for accurate quantification.

-

Dry the organic phase under a stream of nitrogen.

-

-

LC Separation:

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium (B1175870) formate.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for C24:1-DhCer and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for C24:1-DhCer and the internal standard.

-

Calculate the concentration of C24:1-DhCer based on a standard curve of known concentrations.

-

Assessment of Autophagy by Western Blot for LC3-II

-

Cell Lysis:

-

Treat cells with the compound of interest (e.g., a DEGS1 inhibitor). Include a vehicle control.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (typically 20-30 µg) onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).[12][13]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against LC3.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II indicates an increase in autophagosome formation.[12]

-

Measurement of ER Stress

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and control cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

-

PCR Amplification:

-

Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.[14]

-

-

Gel Electrophoresis:

-

Run the PCR products on a high-resolution agarose (B213101) gel.

-

Unspliced XBP1 (uXBP1) will appear as a larger band, while spliced XBP1 (sXBP1) will be a smaller band. An increase in the sXBP1 band indicates IRE1α activation.[15][16]

-

-

Sample Preparation and Western Blotting:

-

Analysis:

-

An increase in the ratio of phosphorylated eIF2α to total eIF2α indicates PERK activation.

-

Conclusion

C24:1-Dihydroceramide has emerged from the shadow of its ceramide counterpart to be recognized as a critical bioactive lipid. Its accumulation, a consequence of DEGS1 inhibition, serves as a potent signal for cellular stress, leading to the activation of the unfolded protein response and autophagy. This newfound understanding of C24:1-DhCer's biological function has opened up new avenues for therapeutic intervention in a range of diseases, most notably cancer. The continued investigation into the precise molecular mechanisms by which C24:1-DhCer exerts its effects will undoubtedly uncover further complexities in the intricate network of sphingolipid signaling and may lead to the development of novel and targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the role of this important molecule.

References

- 1. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroceramide desaturase 1, the gatekeeper of ceramide induced lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 14. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]

- 16. Frontiers | Incorporation of the Endoplasmic Reticulum Stress-Induced Spliced Form of XBP1 mRNA in the Exosomes [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

C24:1-Dihydro-ceramide: A Technical Guide on its Structure, Properties, and Biological Significance

Executive Summary: This document provides a comprehensive technical overview of C24:1-Dihydro-ceramide (N-nervonoyl-D-erythro-sphinganine), a key intermediate in the de novo sphingolipid synthesis pathway. Historically regarded as a biologically inert precursor to ceramide, recent research has unveiled its significant roles in a multitude of cellular processes, including autophagy, endoplasmic reticulum (ER) stress, and cell growth regulation. Elevated levels of C24:1-Dihydro-ceramide are increasingly implicated in the pathophysiology of various diseases, such as cancer, type 2 diabetes, and cardiovascular conditions, positioning it as a critical molecule for researchers, scientists, and drug development professionals. This guide details its chemical structure, physical properties, metabolic pathways, and known biological functions, and provides established experimental protocols for its analysis.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and serve as critical signaling molecules.[1] Within this class, dihydroceramides are metabolic intermediates in the de novo synthesis of ceramides (B1148491) and more complex sphingolipids.[2][3] They are formed by the acylation of a sphinganine (B43673) base and are distinguished from ceramides by the absence of a C4-trans-double bond in the sphingoid backbone.[1] For many years, dihydroceramides were considered inactive byproducts of ceramide synthesis. However, a growing body of evidence now demonstrates that these molecules, including the very-long-chain C24:1-Dihydro-ceramide, possess distinct biological activities and are implicated in diverse physiological and pathological processes.[2][3] This guide focuses specifically on C24:1-Dihydro-ceramide, summarizing its core characteristics and its emerging importance as a bioactive lipid.

Structure and Chemical Properties

C24:1-Dihydro-ceramide is a sphingolipid composed of a D-erythro-sphinganine (d18:0) backbone N-acylated with nervonic acid (24:1), a monounsaturated very-long-chain fatty acid. The nervonic acid is linked to the amino group of the sphinganine base via an amide bond. The single double bond in the acyl chain is typically in the cis (Z) configuration at the 15th carbon.

Table 1: Chemical and Physical Properties of C24:1-Dihydro-ceramide

| Property | Value | References |

| Systematic Name | (15Z)-N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]-15-tetracosenamide | [4][5] |

| Common Synonyms | N-nervonoyl-D-erythro-sphinganine, C24:1 DHCer | [6] |

| CAS Number | 352518-80-0 | [4][6] |

| Molecular Formula | C₄₂H₈₃NO₃ | [4][6][7] |

| Molecular Weight | 650.11 g/mol | [4][6][7] |

| Physical State | Solid, powder | [4][6] |

| Purity | Typically >98% | [4][5] |

| Storage Temperature | -20°C | [6] |

| SMILES String | OC--INVALID-LINK--(NC(CCCCCCCCCCCCC/C=C\CCCCCCCC)=O)--INVALID-LINK--(O)CCCCCCCCCCCCCCC | [6] |

| InChI Key | YUULKFVZRXQHPM-ATHUGRIKSA-N | [4][6] |

Biosynthesis and Metabolism

C24:1-Dihydro-ceramide is synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway.[2] The process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of the sphinganine backbone. Subsequently, one of six ceramide synthase (CerS) enzymes acylates the sphinganine. CerS2 is primarily responsible for synthesizing very-long-chain (C22-C24) dihydroceramides, including C24:1-Dihydro-ceramide, by catalyzing the addition of nervonoyl-CoA.[8][9] The final step in the canonical pathway is the introduction of a double bond into the sphinganine backbone by the enzyme dihydroceramide (B1258172) desaturase 1 (DES1), converting C24:1-Dihydro-ceramide into C24:1-Ceramide.[2]

Biological Functions and Signaling Pathways

The accumulation of dihydroceramides, often through the inhibition of DES1, triggers distinct signaling cascades. C24:1-Dihydro-ceramide has been specifically implicated in inducing ER stress, which in turn can activate autophagy.[2] This ER stress-mediated pathway can inhibit the pro-survival Akt/mTORC1 signaling axis, further promoting autophagy and, in some contexts, leading to apoptotic cell death.[2] This mechanism is particularly relevant in cancer biology, where inducing cytotoxic autophagy is a therapeutic strategy.

Table 2: Summary of Biological Roles of C24:1-Dihydro-ceramide

| Biological Process | Role of C24:1-Dihydro-ceramide | References |

| Autophagy | Accumulation induces autophagy via ER stress, particularly in cancer cells. | [1][2] |

| ER Stress | Elevated levels are a direct trigger for the unfolded protein response and ER stress. | [2] |

| Cell Growth | Can inhibit pro-growth signaling (e.g., Akt/mTORC1) and induce cell cycle arrest. | [2] |

| Apoptosis | Can promote programmed cell death, often as a consequence of sustained ER stress and autophagy. | [2] |

| Insulin (B600854) Signaling | Elevated plasma levels are correlated with insulin resistance. | [2][10] |

| Immune Response | Implicated in modulating immune cell function and inflammatory processes. | [1][11] |

Role in Health and Disease

The dysregulation of C24:1-Dihydro-ceramide levels is associated with several pathological states.

-

Cancer: The anti-tumoral drug ABTL0812 functions by inhibiting DES1, leading to a cytotoxic accumulation of dihydroceramides, including C24:1, in cancer cells.[2] This highlights the therapeutic potential of targeting this pathway.

-

Metabolic Diseases: Plasma levels of C24:1-Dihydro-ceramide are elevated in obese females and adolescents with type 2 diabetes (T2D) and correlate with insulin resistance.[2] It is also considered a potential biomarker for predicting the onset of T2D.[3] Similarly, increased levels are observed in the liver of patients with Non-alcoholic fatty liver disease (NAFLD).[2]

-

Cardiovascular Disease (CVD): The role in CVD is complex. Some studies show that C24:1-ceramide levels in the HDL-containing fraction of serum inversely correlate with ischemic heart disease.[12] However, other reports link circulating dihydroceramides to an increased risk of CVD and plaque instability, suggesting its role may be context-dependent.[10]

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of C24:1-Dihydro-ceramide in biological matrices.

This protocol is adapted from established methods for sphingolipid extraction.[13][14]

-

Sample Preparation: To 20 µL of serum or plasma in a borosilicate glass tube, add 10 µL of an internal standard mixture (containing a known concentration of a deuterated C24:1-Ceramide or similar standard).

-

Solvent Addition: Add 200 µL of a cold chloroform:methanol (B129727) (1:2, v/v) extraction solvent.

-

Extraction: Vortex the mixture vigorously for 10-20 seconds, followed by bath sonication for 30 minutes at room temperature.

-

Phase Separation & Collection: Centrifuge the samples at 13,000 x g for 10 minutes to pellet precipitated proteins and debris. Carefully collect the supernatant (which contains the lipids) and transfer it to a new tube.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Prior to analysis, reconstitute the dried lipid extract in 20-50 µL of a suitable solvent (e.g., methanol or the initial mobile phase of the LC gradient).

-

Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid and 1 mM ammonium (B1175870) formate; Mobile Phase B: acetonitrile/isopropanol with the same additives).

-

Mass Spectrometry: The analysis is performed on a tandem mass spectrometer, usually in positive ion mode using electrospray ionization (ESI). Quantification is achieved via Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of C24:1-Dihydro-ceramide) is selected and fragmented to produce a characteristic product ion. The transition is monitored for both the analyte and the internal standard.

Ceramide Synthase 2 (CerS2) Activity Assay

This fluorescent assay measures the synthesis of C24:1-Dihydro-ceramide, a primary product of CerS2. The protocol is based on the methodology described by Kim et al.[8]

-

Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM Sucrose, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT). Determine the total protein concentration using a BCA or Bradford assay.

-

Reaction Mixture: In a microcentrifuge tube, combine 50 µg of homogenate protein with a reaction buffer containing 10 µM NBD-sphinganine (fluorescent substrate) and 50 µM nervonoyl-CoA (C24:1-CoA).

-

Incubation: Incubate the reaction mixture with shaking at 37°C. The incubation time should be optimized but is typically between 60 and 120 minutes for very-long-chain dihydroceramide synthesis.

-

Lipid Extraction: Stop the reaction and extract the lipids using a Bligh-Dyer extraction as described in section 6.1.1.

-

Analysis: Separate the lipid extract using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quantification: Visualize and quantify the fluorescent product (NBD-C24:1-Dihydro-ceramide) using a fluorescence scanner or detector. The amount of product formed is indicative of CerS2 activity.

Conclusion

C24:1-Dihydro-ceramide has transitioned from being viewed as a simple metabolic precursor to a recognized bioactive lipid with significant signaling roles. Its involvement in fundamental cellular processes and its dysregulation in major human diseases, including cancer and metabolic disorders, underscore its importance. The continued development of precise analytical techniques and the exploration of its downstream effectors will be crucial for fully elucidating its biological functions and for leveraging this knowledge to develop novel diagnostic biomarkers and therapeutic interventions.

References

- 1. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. larodan.com [larodan.com]

- 5. C24:1-dihydro-Ceramide - CD Biosynsis [biosynsis.com]

- 6. C24:1 Dihydroceramide (d18:0/24:1(15Z)) Avanti Polar Lipids [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum dihydroceramides correlate with insulin sensitivity in humans and decrease insulin sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S1P, dihydro-S1P and C24:1-ceramide levels in the HDL-containing fraction of serum inversely correlate with occurrence of ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Biosynthesis of C24:1-Dihydroceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the de novo biosynthesis pathway of C24:1-dihydroceramide. Dihydroceramides are immediate precursors to ceramides (B1148491), a class of sphingolipids that are critical structural components of cellular membranes and function as key signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The C24:1 species, containing a monounsaturated very-long-acyl chain, is of particular interest due to its association with various physiological and pathological states. This document details the enzymatic cascade, substrate specificities, and regulatory mechanisms governing the synthesis of C24:1-dihydroceramide. Furthermore, it presents quantitative data in a structured format, provides detailed experimental protocols for the quantification of dihydroceramides, and includes visualizations of the key pathways and workflows to facilitate a comprehensive understanding.

Introduction to De Novo Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids is a fundamental metabolic pathway that originates in the endoplasmic reticulum (ER). This pathway commences with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce dihydroceramides. These molecules are subsequently desaturated to form ceramides, the central hub of sphingolipid metabolism from which more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are derived. The acyl chain length of ceramides and dihydroceramides is a critical determinant of their biological function, and this diversity is primarily established by a family of six ceramide synthase enzymes (CerS), each exhibiting specificity for acyl-CoAs of defined chain lengths.

The Enzymatic Pathway of C24:1-Dihydroceramide Synthesis

The de novo synthesis of C24:1-dihydroceramide is a multi-step process involving several key enzymes primarily located in the endoplasmic reticulum.

Step 1: Formation of 3-Ketosphinganine The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step in sphingolipid biosynthesis[1][2][3][4].

Step 2: Reduction to Sphinganine (B43673) Subsequently, 3-Ketosphinganine Reductase (KSR) reduces 3-ketosphinganine to sphinganine (also known as dihydrosphingosine)[1][2][5].

Step 3: Acylation of Sphinganine by Ceramide Synthase 2 (CerS2) The defining step for the synthesis of C24:1-dihydroceramide is the N-acylation of sphinganine. This reaction is catalyzed by Ceramide Synthase 2 (CerS2) . CerS2 exhibits a high degree of specificity for very-long-chain acyl-CoAs, particularly C22-CoA and C24-CoA, including the monounsaturated C24:1-CoA[6][7][8][9][10]. The product of this reaction is C24:1-dihydroceramide.

Step 4: Precursor Synthesis - Elongation of Very-Long-Chain Fatty Acids The substrate for CerS2, C24:1-CoA, is itself synthesized through the fatty acid elongation pathway. The enzyme Elongase of Very-Long-Chain Fatty Acids 1 (ELOVL1) is crucial for the production of C24 acyl-CoAs. ELOVL1 demonstrates high activity towards saturated and monounsaturated C20- and C22-CoAs, making it essential for the synthesis of the C24:1-CoA required for C24:1-dihydroceramide production[11][12][13]. There is evidence of regulatory coordination between ELOVL1 and CerS2 to ensure the efficient utilization of the synthesized C24-CoA[11][12][13].

Step 5: Desaturation to C24:1-Ceramide While this guide focuses on C24:1-dihydroceramide, it is important to note the subsequent step. Dihydroceramide (B1258172) Desaturase 1 (DEGS1) introduces a double bond into the sphingoid backbone of dihydroceramide to form ceramide[1][14][15][16][17].

Signaling Pathway Diagram

Quantitative Data

The following tables summarize quantitative data related to the abundance and synthesis of C24:1-dihydroceramide and related molecules.

Table 1: Ceramide Synthase Acyl-CoA Specificity

| Ceramide Synthase | Primary Acyl-CoA Substrates | Reference(s) |

| CerS1 | C18:0-CoA | [7][9] |

| CerS2 | C22-CoA to C24-CoA | [6][7][8][9] |

| CerS3 | C26-CoA and higher | [7][9] |

| CerS4 | C18-CoA, C20-CoA | [7] |

| CerS5 | C16:0-CoA | [7][9] |

| CerS6 | C16:0-CoA | [7][9] |

Table 2: Relative Abundance of Ceramide Species in Mouse Tissues

| Tissue | C16-Ceramide (%) | C24:0/C24:1-Ceramide (%) | Reference(s) |

| Lung (WT) | ~18% | High abundance | [7] |

| Lung (CerS2-null) | >80% | Greatly reduced | [7] |

Table 3: Impact of CerS2 Deficiency on Dihydroceramide Levels in Mouse Lung

| Dihydroceramide Species | Genotype | Relative Level | Reference(s) |

| C16-dihydroceramide | CerS2-null | Ten-fold increase | [7] |

Experimental Protocols

The quantification of C24:1-dihydroceramide is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized, detailed protocol based on methodologies reported in the literature.

Quantification of Dihydroceramides by LC-MS/MS

Objective: To extract and quantify C24:1-dihydroceramide from biological samples (cells, tissues, or plasma).

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, plasma)

-

Internal Standard (e.g., C17:0-dihydroceramide or a deuterated C24:1-dihydroceramide standard)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium (B1175870) acetate

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g and 4°C)

-

Nitrogen evaporator

-

Autosampler vials

-

UHPLC system coupled to a triple quadrupole (QQQ) mass spectrometer

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

Thaw frozen samples on ice.

-

For cell pellets or tissue homogenates, record the protein concentration or cell number for normalization.

-

To a known amount of sample (e.g., 50 µL of plasma or cell lysate), add the internal standard to correct for extraction efficiency and instrument variability.

-

-

Lipid Extraction (Bligh and Dyer Method):

-

To the sample, add a mixture of chloroform:methanol (1:2, v/v). For every 100 µL of aqueous sample, use 375 µL of the solvent mixture[18].

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8, which will induce phase separation.

-

Vortex again for 1-2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase, which contains the lipids, into a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of mobile phase A and B.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column suitable for lipid analysis.

-

Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid[6][19].

-

Mobile Phase B: Acetonitrile:Isopropanol (e.g., 4:3, v/v) with 10 mM ammonium formate and 0.1% formic acid[6][19].

-

Run a gradient elution from a lower to a higher percentage of Mobile Phase B to separate the different lipid species. A typical gradient might run for 10-15 minutes.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify C24:1-dihydroceramide and the internal standard. The MRM transition for dihydroceramides typically involves the precursor ion [M+H]+ and a common fragment ion corresponding to the sphingoid backbone (e.g., m/z 266 for sphinganine)[20].

-

-

-

Data Analysis:

-

Integrate the peak areas for C24:1-dihydroceramide and the internal standard.

-

Calculate the ratio of the peak area of C24:1-dihydroceramide to the peak area of the internal standard.

-

Quantify the amount of C24:1-dihydroceramide by comparing the peak area ratio to a standard curve generated with known amounts of C24:1-dihydroceramide.

-

Normalize the final concentration to the initial amount of sample (e.g., protein concentration, cell number, or volume of plasma).

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Conversion of dihydroceramide into ceramide: involvement of a desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Relationship between hepatic and mitochondrial ceramides: a novel in vivo method to track ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of C24:1-Dihydroceramide Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymes involved in the metabolism of C24:1-dihydroceramide, a key intermediate in the synthesis of very-long-chain sphingolipids. Understanding the function and regulation of these enzymes is critical for research into the roles of specific sphingolipid species in health and disease, and for the development of novel therapeutics targeting these pathways.

Core Enzymes and Metabolic Pathways

The metabolism of C24:1-dihydroceramide is primarily governed by two key enzymes: Ceramide Synthase 2 (CerS2) for its synthesis, and Dihydroceramide (B1258172) Desaturase 1 (DEGS1) for its conversion to C24:1-ceramide.

Synthesis of C24:1-Dihydroceramide:

C24:1-dihydroceramide is synthesized in the endoplasmic reticulum through the N-acylation of a sphinganine (B43673) backbone with a nervonoyl-CoA (C24:1-CoA). This reaction is catalyzed by Ceramide Synthase 2 (CerS2) . CerS2 exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, particularly those with 22 to 24 carbon atoms.[1][2][3][4][5][6]

Conversion to C24:1-Ceramide:

Following its synthesis, C24:1-dihydroceramide is desaturated by Dihydroceramide Desaturase 1 (DEGS1) , also located in the endoplasmic reticulum.[7][8] This enzyme introduces a critical double bond at the 4,5-position of the sphinganine backbone, converting C24:1-dihydroceramide into C24:1-ceramide.[7][8] This final step is crucial for the formation of the bioactive lipid, ceramide.

Degradation Pathway:

While C24:1-dihydroceramide itself is primarily a metabolic intermediate, its product, C24:1-ceramide, can be further metabolized. Ceramides (B1148491) can be broken down by ceramidases to yield sphingosine (B13886) and a fatty acid. This sphingosine can then be recycled through the salvage pathway to reform ceramides or be phosphorylated to the signaling molecule sphingosine-1-phosphate (S1P).

Below is a diagram illustrating the core metabolic pathway involving C24:1-dihydroceramide.

References

- 1. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-type-specific expression pattern of ceramide synthase 2 protein in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Sphingolipid Homeostasis: A Technical Guide to C24:1-Dihydro-ceramide's Role in Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical role of C24:1-Dihydro-ceramide (C24:1-dhCer) in the intricate network of sphingolipid metabolism. Often considered an inert precursor, emerging evidence positions this very-long-chain dihydroceramide (B1258172) as a pivotal bioactive lipid, orchestrating fundamental cellular processes and implicated in the pathophysiology of numerous diseases. This document provides a comprehensive overview of C24:1-dhCer's metabolic pathways, its impact on cellular signaling, and detailed methodologies for its study, serving as an essential resource for the scientific and drug development communities.

The Metabolic Crossroads of C24:1-Dihydro-ceramide

C24:1-dhCer occupies a central position in the de novo sphingolipid synthesis pathway. Its formation and subsequent conversion are tightly regulated by a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum (ER).

Synthesis: The Role of Ceramide Synthases

The synthesis of C24:1-dhCer is initiated by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.[1][2] The resulting 3-ketosphinganine is reduced to sphinganine (B43673). Subsequently, one of the six mammalian ceramide synthases (CerS) acylates sphinganine with a fatty acyl-CoA. Specifically, Ceramide Synthase 2 (CerS2) exhibits a preference for very-long-chain fatty acyl-CoAs, including C24:1-CoA, leading to the formation of C24:1-dhCer.[3]

Desaturation: The Gateway to Ceramide

C24:1-dhCer is the direct precursor to C24:1-ceramide. This conversion is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1) , which introduces a critical trans double bond at the 4,5-position of the sphingoid backbone.[4][5] This desaturation step is a crucial regulatory point, as it marks the transition from the generally less bioactive dihydroceramides to the highly bioactive ceramides.

Degradation and Downstream Metabolism

While the primary fate of C24:1-dhCer is its conversion to C24:1-ceramide, its accumulation, often due to the inhibition of DEGS1, can trigger significant cellular events. The degradation of sphingolipids ultimately occurs in the lysosomes, but the immediate downstream metabolites of C24:1-dhCer within the synthetic pathway are C24:1-ceramide and subsequently more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.

Quantitative Insights into C24:1-Dihydro-ceramide

The concentration of C24:1-dhCer can fluctuate significantly in various physiological and pathological states. Its quantification provides a valuable biomarker for disease and a measure of metabolic dysregulation.

| Condition | Tissue/Cell Type | Change in C24:1-dhCer Level | Reference |

| Type 2 Diabetes | Serum/Plasma | Significantly Increased | [4][6] |

| Obesity | Serum/Plasma | Significantly Increased | [4] |

| Cancer (in response to ABTL0812) | Cancer Cells | Specific Increase | [5] |

| Aging | Serum Extracellular Vesicles | Increased (as C24:1-Cer) | [7] |

Cellular Signaling Pathways Modulated by C24:1-Dihydro-ceramide

Accumulation of C24:1-dhCer is not a passive event. It actively triggers distinct signaling cascades, profoundly impacting cell fate.

Endoplasmic Reticulum (ER) Stress

An increase in the cellular pool of dihydroceramides, including C24:1-dhCer, can induce ER stress.[5] This is a condition where the protein folding capacity of the ER is overwhelmed, leading to the activation of the Unfolded Protein Response (UPR).

References

- 1. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum dihydroceramides correlate with insulin sensitivity in humans and decrease insulin sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Landscape of C24:1-Dihydroceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, once considered mere inactive precursors to ceramides (B1148491), are now recognized as critical bioactive lipids involved in a spectrum of cellular processes, including autophagy, cell growth, and stress responses. Among the various acyl-chain species, C24:1-dihydroceramide is of particular interest due to its prevalence and association with the formation of very-long-chain sphingolipids, which are integral components of specialized membrane domains. Understanding the precise cellular and subcellular localization of C24:1-dihydroceramide is paramount for elucidating its physiological functions and its role in pathology. This technical guide provides a comprehensive overview of the cellular distribution of C24:1-dihydroceramide, details the experimental methodologies used for its localization, and presents available data in a structured format to aid researchers and drug development professionals in this field.

Primary Cellular Localization of Dihydroceramides

The synthesis and trafficking of dihydroceramides, including the C24:1 species, are tightly regulated and compartmentalized within the cell. The primary organelles involved are the endoplasmic reticulum and the Golgi apparatus, with subsequent distribution to other cellular membranes.

-

Endoplasmic Reticulum (ER): The de novo synthesis of dihydroceramides occurs on the cytosolic leaflet of the ER.[1][2][3] This process begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of sphinganine (B43673) by ceramide synthases (CerS) to form dihydroceramide (B1258172).[1][2] Specifically, CerS2 is the primary enzyme responsible for the synthesis of C24 and C24:1 ceramides and dihydroceramides.[4] The ER, therefore, represents the initial hub for C24:1-dihydroceramide production.

-

Golgi Apparatus: Following their synthesis in the ER, dihydroceramides are transported to the Golgi apparatus.[1][5][6] This transport can occur through vesicular trafficking or via protein-mediated transfer, such as that facilitated by the ceramide transfer protein (CERT), although CERT shows lower efficiency for very-long-chain species like C24:1.[3][7] Within the Golgi, dihydroceramides serve as substrates for the synthesis of more complex sphingolipids, such as dihydrosphingomyelin and dihydroglucosylceramides.[1] Furthermore, the desaturation of dihydroceramide to ceramide, a critical step in sphingolipid metabolism, is also localized to the Golgi.[1][5]

-

Mitochondria: There is growing evidence for the presence and functional significance of sphingolipids, including ceramides and their precursors, within mitochondria.[8] Ceramides can be transferred from the ER to mitochondria via mitochondria-associated membranes (MAMs).[8] While direct quantitative data for C24:1-dihydroceramide in mitochondria is sparse, the accumulation of dihydroceramides, in general, has been linked to the modulation of mitochondrial function and apoptotic pathways.[2]

-

Plasma Membrane: Dihydroceramides are components of the plasma membrane, where they influence its biophysical properties.[2] Membranes containing dihydroceramides are generally less fluid than those containing ceramides due to the absence of the 4,5-trans double bond, which affects their packing ability.[1][2] C24:1-dihydroceramide, as a precursor to C24:1-ceramide and other complex sphingolipids, contributes to the composition of specialized membrane microdomains, often referred to as lipid rafts.[4][9][10]

-

Other Subcellular Locations: Fluorescently labeled dihydroceramide analogs have also been observed in lysosomes and endosomes, although the localization can be influenced by the nature of the fluorescent probe used.[11][12]

Experimental Protocols for Determining Cellular Localization

Several advanced techniques are employed to investigate the subcellular distribution of C24:1-dihydroceramide. Each method offers unique advantages and has its own set of considerations.

Fluorescent Lipid Analogs and Confocal Microscopy

This approach utilizes synthetic dihydroceramide analogs coupled to fluorescent dyes to visualize their trafficking and accumulation in living or fixed cells.

Methodology:

-

Probe Selection: Choose a suitable fluorescently labeled C24:1-dihydroceramide analog. Common fluorophores include Nitrobenzoxadiazole (NBD), Boron-dipyrromethene (BODIPY), and Coumarin derivatives (COUPY).[11][12] It is crucial to note that the fluorophore itself can influence the subcellular distribution of the lipid analog.[11][12]

-

Cell Culture and Labeling: Plate cells on glass-bottom dishes suitable for microscopy. Incubate the cells with the fluorescent dihydroceramide analog at an appropriate concentration and for a specific duration. These parameters need to be optimized for each cell type and probe.

-

Co-localization Studies: To identify the organelles where the dihydroceramide analog accumulates, co-stain the cells with organelle-specific fluorescent markers (e.g., ER-Tracker, Mito-Tracker, Golgi-Stain).

-

Confocal Microscopy: Acquire images using a confocal laser scanning microscope. This allows for the optical sectioning of the cells, providing high-resolution images of the subcellular distribution of the fluorescent probe.

-

Image Analysis: Analyze the acquired images to determine the degree of co-localization between the fluorescent dihydroceramide analog and the organelle-specific markers.

Mass Spectrometry Imaging (MSI)

MSI, particularly Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), is a powerful label-free technique that allows for the visualization of the spatial distribution of specific lipid species directly in tissue sections.[13][14][15][16][17]

Methodology:

-

Tissue Preparation: Obtain fresh-frozen tissue sections and mount them on conductive slides.

-

Matrix Application: Apply a suitable matrix (e.g., 1,5-diaminonaphthalene) uniformly over the tissue section. The matrix is crucial for absorbing the laser energy and facilitating the desorption and ionization of the lipid molecules.[14]

-

MALDI-IMS Analysis: Analyze the tissue section using a MALDI imaging mass spectrometer. The laser is rastered across the tissue, and a mass spectrum is acquired at each position.

-

Data Analysis: Generate ion-density maps for the specific m/z value corresponding to C24:1-dihydroceramide. These maps reveal the spatial distribution of the lipid within the tissue architecture.[15]

-

Structural Confirmation: To confirm the identity of the detected lipid, on-tissue tandem mass spectrometry (MS/MS) or enzymatic digestions (e.g., with ceramidase) can be performed.[15][18]

Genetically-Encoded Fluorescent Probes

This emerging technology utilizes proteins that specifically bind to ceramides and are fused to a fluorescent protein. These probes can be expressed in cells to report the dynamic localization of their target lipids in real-time.

Methodology:

-

Probe Design and Validation: Develop or obtain a genetically encoded probe with high specificity for ceramides. The CA3 cysteine-rich domain of the pseudokinase KSR1 is one such domain that has been explored for this purpose.[19][20] The probe's specificity for dihydroceramides versus ceramides needs to be carefully characterized.

-

Cell Transfection: Transfect the cells of interest with a plasmid encoding the fluorescent ceramide-binding probe.

-

Live-Cell Imaging: Image the transfected cells using a fluorescence microscope to observe the subcellular localization of the probe.

-

Perturbation Studies: Treat the cells with agents that modulate ceramide/dihydroceramide levels (e.g., ceramide synthase inhibitors) to validate that the probe's localization responds to changes in the target lipid concentration.[20]

Subcellular Fractionation and Lipidomics

This biochemical approach involves the physical separation of different organelles, followed by the extraction and quantification of lipids from each fraction.

Methodology:

-

Cell Lysis and Homogenization: Harvest cells and gently lyse them to release their organelles.

-

Differential Centrifugation: Subject the cell lysate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, mitochondria, microsomes which include ER and Golgi).

-

Lipid Extraction: Extract the lipids from each organelle fraction using established methods (e.g., Bligh-Dyer or Folch extraction).

-

Mass Spectrometry-based Quantification: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the amount of C24:1-dihydroceramide in each fraction.[21]

Quantitative Data on C24:1-Dihydroceramide Distribution

While a significant body of qualitative data exists for the localization of dihydroceramides, precise quantitative data for the C24:1 species across different subcellular compartments is still emerging. The available information is often presented as relative abundances or changes in response to specific stimuli.

| Experimental Approach | Organelle/Compartment | Findings for Dihydroceramides (including C24:1 where specified) | Reference(s) |

| Fluorescent Analogs | Endoplasmic Reticulum | Accumulation of certain stereoisomers of fluorescent dihydroceramide analogs.[5][22] | [5],[22] |

| Golgi Apparatus | The D,erythro stereoisomer of fluorescent dihydroceramide localizes to the Golgi.[5][22] | [5],[22] | |

| Lysosomes/Endosomes | Some fluorescent probes for dihydroceramides accumulate in these compartments.[11][12] | [11],[12] | |

| Mass Spectrometry Imaging | Kidney Cortex and Medulla | Differential distribution of C24:1 ceramide (a direct metabolite of C24:1-dihydroceramide) has been observed in a mouse model of Farber disease.[15][18] | [15],[18] |

| Subcellular Fractionation | Endoplasmic Reticulum | Primary site of de novo synthesis of all dihydroceramides.[1][2][3] | [1],[2],[3] |

| Golgi Apparatus | Site of conversion to complex sphingolipids and desaturation to ceramide.[1][6] | [6],[1] |

Visualizing Key Pathways and Workflows

De Novo Sphingolipid Biosynthesis Pathway

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. metabolon.com [metabolon.com]

- 3. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide Metabolism Compartmentalized in the Endoplasmic Reticulum and Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sphingolipids in mitochondria—from function to disease [frontiersin.org]

- 9. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin | PLOS One [journals.plos.org]

- 18. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.rug.nl [research.rug.nl]

C24:1-Dihydro-ceramide: An In-depth Technical Guide on its Role in Membrane Biophysics and Fluidity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C24:1-Dihydro-ceramide (N-nervonoyl-sphinganine) is a very-long-chain dihydro-sphingolipid that serves as a crucial intermediate in the de novo synthesis of C24:1 ceramide, a significant component of myelin and other biological membranes. While often considered a mere precursor, emerging research highlights the intrinsic biological activities of dihydroceramides, including their influence on membrane biophysics and their involvement in cellular signaling pathways, particularly under conditions of metabolic stress. This technical guide provides a comprehensive overview of the current understanding of C24:1-dihydro-ceramide's role in membrane structure and function, details relevant experimental protocols for its study, and explores its implications in cellular signaling and as a potential therapeutic target.

The Role of C24:1-Dihydro-ceramide in Membrane Biophysics and Fluidity

The biophysical properties of a cell membrane are profoundly influenced by its lipid composition. C24:1-dihydro-ceramide, with its very-long-chain (C24) nervonoyl acyl group and a saturated sphinganine (B43673) base, possesses distinct structural features that dictate its behavior within a lipid bilayer.

2.1 Impact on Membrane Fluidity and Order:

Compared to their ceramide counterparts, dihydroceramides generally have a less pronounced ordering effect on fluid membranes due to the absence of the C4-C5 trans double bond in the sphingoid base. This double bond in ceramides (B1148491) contributes to a more rigid and planar conformation, promoting stronger interactions with neighboring lipids. However, the very-long-chain nature of the C24:1 acyl group in C24:1-dihydro-ceramide introduces a significant asymmetry to the molecule. This can lead to complex effects on membrane packing.

Studies on the closely related C24:1 ceramide have shown that while it has a lower ability to form ordered gel domains compared to saturated ceramides, it can still induce phase separation in fluid membranes.[1][2] The presence of the cis double bond in the nervonoyl chain introduces a kink, which can disrupt tight packing with saturated phospholipids (B1166683) but may facilitate unique interactions within the bilayer. It is plausible that C24:1-dihydro-ceramide exhibits similar, albeit less pronounced, effects on membrane order.

2.2 Interdigitation and Membrane Morphology:

A key feature of very-long-chain sphingolipids like C24:1-dihydro-ceramide is their propensity to form interdigitated phases within a lipid bilayer.[3] Interdigitation occurs when the long acyl chain of the sphingolipid extends across the midplane of the opposing leaflet of the membrane. This phenomenon, driven by the hydrophobic mismatch between the very-long-chain C24:1 group and the shorter acyl chains of typical phospholipids, can lead to significant alterations in membrane thickness and curvature, potentially promoting the formation of non-lamellar structures such as tubules.[4][5]

Data Presentation: Biophysical Properties of C24:1-Dihydro-ceramide and Related Lipids

Direct quantitative biophysical data for C24:1-dihydro-ceramide is limited in the current literature. The following tables summarize available data for the closely related C24:1 ceramide and other relevant lipids to provide a comparative context for understanding the likely properties of C24:1-dihydro-ceramide.

Table 1: Phase Transition Temperatures of C24:1 Ceramide and Related Sphingolipids

| Lipid Species | Main Phase Transition Temperature (Tm) | Notes |

| C24:1 Ceramide (Nervonoyl) | ~52°C (broad transition) | Exhibits a transition from a mixed interdigitated gel phase to a partially interdigitated gel phase around 20°C.[5] |

| C24:1 Sulfatide | ~27.5°C (broad thermal events) | Forms non-interdigitated lamellar structures.[6] |

Table 2: Effects of C24:1 Ceramide on Model Membrane Properties

| Property | Observation | Model System | Reference |

| Membrane Fluidity | Lower ability to form gel domains compared to saturated ceramides. | POPC vesicles | [1] |

| Domain Formation | Forms segregated gel domains. | DOPC/Sphingomyelin/Cholesterol bilayers | [7] |

| Membrane Stiffness | Lower stiffening effect compared to C16:0 ceramide. | DOPC/Sphingomyelin/Cholesterol bilayers | [7] |

Table 3: Lateral Diffusion Coefficients of Lipids in Model Membranes (for reference)

| Lipid/Probe | Diffusion Coefficient (D) (μm²/s) | Membrane System | Reference |

| DOPC | 8.4 ± 0.4 | DOPC bilayer (from MD simulations) | [8] |

| Atto550-DMPE (fast) | 4.27 ± 0.13 | Supported lipid bilayer | [9] |

| Atto550-DMPE (slow) | 0.08 ± 0.05 | Supported lipid bilayer | [9] |

Note: The diffusion of C24:1-dihydro-ceramide is expected to be slower than that of phospholipids due to its larger size and potential for stronger intermolecular interactions, though specific data is not currently available.

Signaling Pathways Involving C24:1-Dihydro-ceramide

The accumulation of dihydroceramides, including C24:1-dihydro-ceramide, is increasingly recognized as a critical cellular stress signal. This is primarily due to the inhibition or dysfunction of dihydroceramide (B1258172) desaturase 1 (DEGS1), the enzyme responsible for converting dihydroceramides to ceramides.

4.1 De Novo Synthesis and Conversion to Ceramide:

C24:1-dihydro-ceramide is synthesized in the endoplasmic reticulum (ER) by ceramide synthase 2 (CerS2), which has a preference for very-long-chain fatty acyl-CoAs like nervonoyl-CoA.[10][11] Subsequently, DEGS1 introduces a double bond into the sphinganine backbone to form C24:1-ceramide.[12][13]

4.2 Induction of ER Stress and the Unfolded Protein Response (UPR):

An imbalance in the dihydroceramide-to-ceramide ratio, particularly the accumulation of dihydroceramides, can lead to ER stress and activation of the Unfolded Protein Response (UPR).[14][15] This is thought to be due to alterations in the biophysical properties of the ER membrane, which can impair the function of ER-resident proteins involved in protein folding and quality control. The accumulation of C24:1-dihydro-ceramide, due to its very-long-chain nature, may particularly disrupt ER membrane homeostasis.

4.3 Role in Apoptosis:

While ceramides are generally considered pro-apoptotic, dihydroceramides can have a more complex role. Some studies suggest that dihydroceramides can antagonize ceramide-induced apoptosis by inhibiting the formation of ceramide channels in the mitochondrial outer membrane.[16][17] However, prolonged ER stress resulting from dihydroceramide accumulation can ultimately trigger apoptosis.[18][19] The specific contribution of C24:1-dihydro-ceramide to apoptosis is likely context-dependent, influenced by the overall cellular lipid profile and the status of other signaling pathways.

Experimental Protocols

Studying the biophysical effects of C24:1-dihydro-ceramide typically involves the use of model membrane systems, such as liposomes, and various biophysical techniques.

5.1 General Experimental Workflow:

5.2 Protocol for Laurdan Generalized Polarization (GP) Assay:

This protocol is for assessing membrane fluidity in liposomes containing C24:1-dihydro-ceramide.

-

Liposome (B1194612) Preparation:

-

Prepare a lipid mixture in a glass vial containing the desired molar ratio of a host phospholipid (e.g., POPC) and C24:1-dihydro-ceramide dissolved in chloroform/methanol.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of the lipid mixture.

-

Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Laurdan Staining:

-

Prepare a stock solution of Laurdan (e.g., 1 mM in ethanol).

-

Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:500.

-

Incubate the mixture for 30 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Use a fluorescence spectrophotometer with excitation set at 350 nm.

-

Record the emission intensities at 440 nm (I₄₄₀, characteristic of the ordered phase) and 490 nm (I₄₉₀, characteristic of the disordered phase).[20][21]

-

Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).[20][21]

-

Higher GP values indicate lower membrane fluidity (higher order).

-

5.3 Protocol for Differential Scanning Calorimetry (DSC):

This protocol is for determining the phase transition temperature (Tm) of liposomes containing C24:1-dihydro-ceramide.

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) by hydrating the lipid film (as described in 5.2.1) with buffer.

-

Transfer a precise amount of the liposome suspension into a DSC sample pan.

-

Use an equal volume of buffer in the reference pan.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the expected Tm.[6][22][23]

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

-

5.4 Protocol for Solid-State NMR Spectroscopy:

This protocol provides a general framework for studying the molecular order of C24:1-dihydro-ceramide in model membranes using deuterium (B1214612) (²H) NMR.

-

Sample Preparation:

-

Synthesize or obtain ²H-labeled C24:1-dihydro-ceramide (deuterated at a specific position on the acyl chain or sphingoid base).

-

Prepare multilamellar vesicles (MLVs) containing the ²H-labeled C24:1-dihydro-ceramide and the host phospholipid.

-

Pellet the MLVs by ultracentrifugation and transfer the hydrated lipid pellet to an NMR rotor.

-

-

NMR Data Acquisition:

-

Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

-

The quadrupolar splitting (Δνq) in the resulting Pake doublet spectrum is directly proportional to the order parameter (S_CD) of the C-²H bond.

-

-

Data Analysis:

-

Measure the quadrupolar splitting from the spectrum.

-

Calculate the order parameter using the equation: S_CD = (4/3) * (h / e²qQ) * Δνq, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond.

-

A larger order parameter indicates a more ordered and less mobile lipid environment.

-

Implications for Drug Development

The central role of C24:1-dihydro-ceramide in sphingolipid metabolism and its involvement in cellular stress responses make it and its related enzymes attractive targets for therapeutic intervention.

-

Ceramide Synthase 2 (CerS2): As the primary enzyme responsible for the synthesis of C24:1-dihydro-ceramide, inhibition of CerS2 could be a strategy to modulate the levels of very-long-chain ceramides and dihydroceramides.[10][11] This may be relevant in diseases characterized by an overproduction of these lipids.

-

Dihydroceramide Desaturase 1 (DEGS1): Inhibition of DEGS1 leads to the accumulation of dihydroceramides and a depletion of ceramides.[12][13] This could be a therapeutic approach in diseases where ceramide levels are pathologically elevated. Conversely, enhancing DEGS1 activity might be beneficial in conditions associated with dihydroceramide accumulation, such as certain genetic leukodystrophies.[14][15]

The development of specific modulators of CerS2 and DEGS1 activity holds promise for the treatment of a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Conclusion

C24:1-Dihydro-ceramide is more than just a metabolic intermediate; it is a bioactive lipid with the potential to significantly influence the biophysical properties of cell membranes and participate in critical cellular signaling pathways. Its very-long-chain and unsaturated acyl group confer unique properties that can modulate membrane fluidity, promote interdigitation, and alter membrane morphology. The accumulation of C24:1-dihydro-ceramide can trigger ER stress and the UPR, linking lipid metabolism to cellular homeostasis and disease. Further research into the specific biophysical and signaling roles of C24:1-dihydro-ceramide will undoubtedly uncover new insights into membrane biology and may pave the way for novel therapeutic strategies targeting sphingolipid metabolism.

References

- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.ist.utl.pt [web.ist.utl.pt]

- 4. researchgate.net [researchgate.net]

- 5. Membrane domain formation, interdigitation, and morphological alterations induced by the very long chain asymmetric C24:1 ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermotropic Behavior and Structural Organization of C24:1 Sulfatide Dispersions and Its Mixtures with Cationic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex Effects of 24:1 Sphingolipids in Membranes Containing Dioleoylphosphatidylcholine and Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interplay between lipid lateral diffusion, dye concentration and membrane permeability unveiled by a combined spectroscopic and computational study of a model lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlated diffusion in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroceramide desaturase 1, the gatekeeper of ceramide induced lipotoxicity [agris.fao.org]

- 13. The pathophysiological role of dihydroceramide desaturase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells | eLife [elifesciences.org]

- 15. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells [elifesciences.org]

- 16. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Bioactive Precursor: A Technical Guide to the Discovery and Research of C24:1-Dihydro-ceramide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, sphingolipid research relegated dihydroceramides to the role of simple, inert precursors within the complex de novo synthesis pathway of ceramides.[1][2] These molecules, including the very-long-chain C24:1-Dihydro-ceramide (nervonoyl-sphinganine), were considered mere metabolic intermediates, lacking the bioactivity of their well-studied ceramide counterparts. This perspective was largely based on early studies where dihydroceramide (B1258172) analogs failed to induce the same apoptotic responses as ceramides.[1] Structurally, the only difference is the absence of a 4,5-trans double bond in the sphinganine (B43673) backbone of dihydroceramides.[3] However, a paradigm shift has occurred over the past decade. A growing body of evidence now positions dihydroceramides, and specifically C24:1-dihydro-ceramide, as critical bioactive lipids implicated in a host of cellular processes including autophagy, endoplasmic reticulum (ER) stress, and apoptosis.[2][4] Their dysregulation is increasingly linked to the pathophysiology of major human diseases, from type 2 diabetes and cancer to neurodegenerative disorders, making them promising biomarkers and therapeutic targets.[4][5][6]

This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of C24:1-dihydro-ceramide. It details the metabolic pathways, key experimental findings, analytical methodologies, and the significant role of this molecule in health and disease.

Discovery and Metabolic Pathway